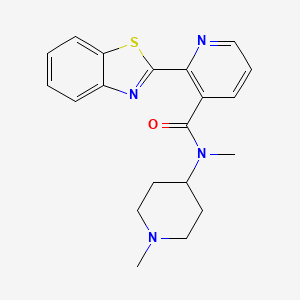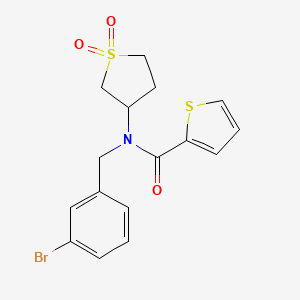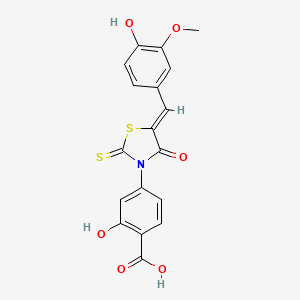
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide implique généralement des réactions organiques à plusieurs étapes. Une méthode courante consiste en la condensation de la 2-aminobenzothiazole avec un dérivé de pyridine approprié dans des conditions contrôlées. La réaction est souvent catalysée par une base telle que le carbonate de potassium et réalisée dans un solvant polaire comme le diméthylformamide (DMF). Le produit intermédiaire est ensuite mis à réagir avec la N-méthylpipéridine en présence d’un agent de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de plates-formes de synthèse automatisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à des formes réduites du composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles benzothiazole ou pyridine, facilitées par des réactifs tels que l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2)
Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Hydrure de sodium (NaH), tert-butylate de potassium (KOtBu)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des dérivés amine ou alcool.
Applications de la recherche scientifique
Le N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris une activité antituberculeuse potentielle.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant diverses voies biochimiques. Par exemple, il a été étudié pour son potentiel à inhiber certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui lui confère des propriétés antibactériennes .
Comparaison Avec Des Composés Similaires
Composés similaires
N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide : partage des similitudes structurelles avec d’autres dérivés de benzothiazole et de pipéridine.
Composés contenant de l’imidazole : Ces composés présentent également un large éventail d’activités biologiques, notamment des propriétés antibactériennes et antifongiques.
Unicité
L’unicité du N-méthyl-N-(1-méthylpipéridin-4-yl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide réside dans sa structure à plusieurs cycles, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H22N4OS |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-23-12-9-14(10-13-23)24(2)20(25)15-6-5-11-21-18(15)19-22-16-7-3-4-8-17(16)26-19/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Clé InChI |
HJCFSWLKPCZQIK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)
![N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine](/img/structure/B12130082.png)

amine](/img/structure/B12130093.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130097.png)
![3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12130111.png)
![1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione](/img/structure/B12130122.png)
![(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130125.png)
![2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12130134.png)
![5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130136.png)
